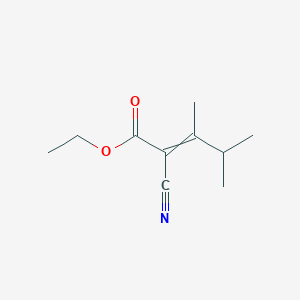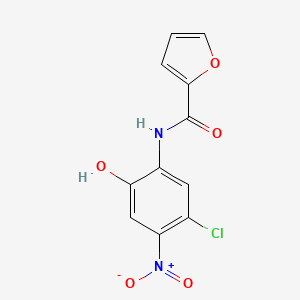
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide is a chemical compound characterized by the presence of a chloro, hydroxy, and nitro group on a phenyl ring, which is further connected to a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination reactions.
Hydroxylation: The hydroxy group is added through hydroxylation processes.
Amidation: The final step involves the formation of the furamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide may involve large-scale nitration, chlorination, and amidation processes, often utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with DNA/RNA: Affecting gene expression and protein synthesis.
Modulation of Signaling Pathways: Influencing cellular signaling pathways to induce desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxy-4-nitrophenyl)-N’-phenylurea
- N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide
Uniqueness
N-(5-chloro-2-hydroxy-4-nitrophenyl)-2-furamide is unique due to the presence of the furamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H7ClN2O5 |
|---|---|
Molecular Weight |
282.63 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxy-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7ClN2O5/c12-6-4-7(9(15)5-8(6)14(17)18)13-11(16)10-2-1-3-19-10/h1-5,15H,(H,13,16) |
InChI Key |
RFSXETJDABGKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



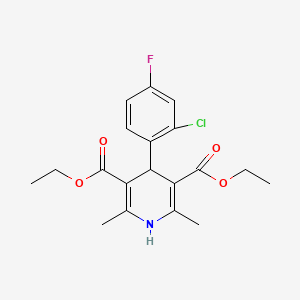
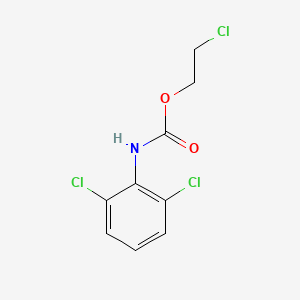

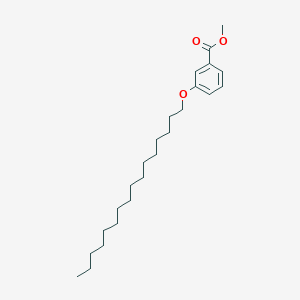

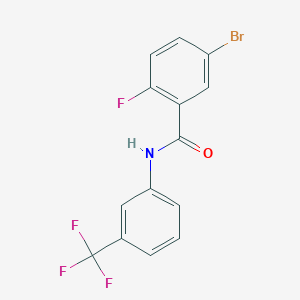
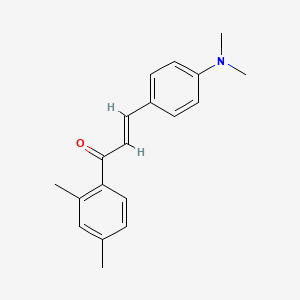

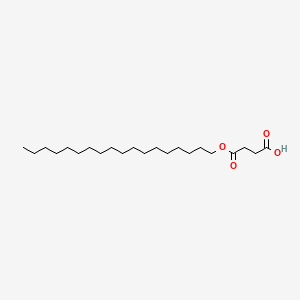
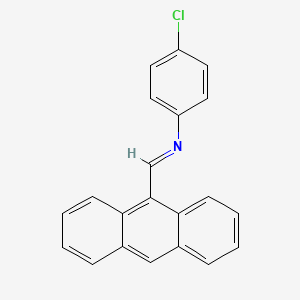
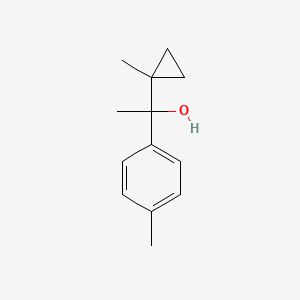
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)
